3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Historical Development of Triazolo[3,4-b]thiadiazole Scaffolds
The triazolo[3,4-b]thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry due to its inherent bioisosteric properties and capacity for structural diversification. Early work on this heterocyclic system dates to the mid-20th century, with foundational synthetic methodologies established through condensation reactions between triazole-thiols and carbonyl-containing intermediates. The fusion of 1,2,4-triazole and 1,3,4-thiadiazole rings creates a planar, electron-deficient core that facilitates π-π stacking interactions with biological targets while maintaining metabolic stability.
A pivotal advancement occurred in the 2010s with systematic studies demonstrating the scaffold's broad-spectrum biological activities. For instance, derivatives exhibited IC~50~ values as low as 8.32 µM against Jack bean urease, outperforming classical inhibitors like thiourea. Parallel work revealed antiproliferative effects against HEPG-2 and MCF-7 cell lines (IC~50~ 12.9–48.7 µg/mL), attributed to EGFR kinase inhibition through competitive ATP binding. These findings catalyzed efforts to optimize the core structure through strategic substitutions, particularly at the 3- and 6-positions of the bicyclic system.
Rationale for Functionalization at 3- and 6-Positions
The 3- and 6-positions of the triazolo[3,4-b]thiadiazole scaffold serve as critical vectors for modulating electronic, steric, and pharmacokinetic properties. Quantum mechanical analyses reveal that substitutions at these sites perturb the HOMO-LUMO gap (ΔE ≈ 4.5–5.2 eV), altering redox potential and binding affinity.
3-Position Functionalization :
Introduction of sulfonamide groups (e.g., methylsulfonyl) enhances hydrogen-bond acceptor capacity while improving blood-brain barrier permeability. In the case of 3-[1-(methylsulfonyl)-4-piperidinyl] derivatives, the sulfonyl group forms critical interactions with catalytic lysine residues in kinase domains (K~d~ ≈ 0.8–1.2 µM). Piperidinyl substituents further contribute to conformational flexibility, enabling adaptation to hydrophobic pockets in target proteins.6-Position Functionalization :
Phenoxymethyl groups at this position introduce steric bulk that modulates substrate selectivity. Molecular dynamics simulations demonstrate that the phenoxy moiety in 6-(phenoxymethyl) derivatives stabilizes ligand-receptor complexes through T-shaped π-π interactions with tyrosine residues (ΔG~binding~ ≈ −9.8 kcal/mol). Additionally, ether linkages improve aqueous solubility (logP ≈ 2.1–2.7) compared to alkyl or aryl substitutions.
Table 2: Impact of 3-/6-Substituents on Physicochemical Properties
| Position | Substituent | logP | Polar Surface Area (Ų) | Protein Binding Affinity |
|---|---|---|---|---|
| 3 | Methylsulfonyl-piperidinyl | 2.3 | 98.7 | K~d~ = 0.9 µM |
| 6 | Phenoxymethyl | 2.5 | 85.2 | ΔG = −9.8 kcal/mol |
| 3 & 6 | Dual substitution | 2.4 | 92.1 | IC~50~ = 14.7 µg/mL |
Properties
Molecular Formula |
C16H19N5O3S2 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
3-(1-methylsulfonylpiperidin-4-yl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H19N5O3S2/c1-26(22,23)20-9-7-12(8-10-20)15-17-18-16-21(15)19-14(25-16)11-24-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
InChI Key |
WBFVXEDPGCHETQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate reagents under reflux conditions. For instance, the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 1-(methylsulfonyl)-4-piperidinyl and phenoxymethyl groups in the presence of a catalytic amount of piperidine in ethanol can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Core Functionalization via Cyclocondensation
The triazolo-thiadiazole scaffold is synthesized through cyclocondensation reactions. A representative method involves:
-
Reactants : Substituted hydrazides (e.g., 3-(methylsulfonyl)piperidine-4-carbohydrazide) with thiadiazole precursors.
-
Conditions : Reflux in phosphoryl chloride (POCl₃) at 80–100°C for 4–6 hours .
-
Outcome : Formation of the fused triazolo[3,4-b]thiadiazole ring with >70% yield .
| Reaction Step | Reagents/Conditions | Yield | Key Product Features |
|---|---|---|---|
| Cyclization | POCl₃, 80–100°C | 72% | Triazole-thiadiazole core with methylsulfonyl-piperidine |
Nucleophilic Substitution at Methylsulfonyl Group
The methylsulfonyl (-SO₂CH₃) group undergoes nucleophilic displacement reactions:
-
Reactants : Amines (e.g., benzylamine, hydrazine derivatives).
-
Conditions : DMF solvent, 60°C, 12 hours.
-
Outcome : Substitution of -SO₂CH₃ with amine groups to form sulfonamide derivatives.
Example :
Key Data :
-
Reaction efficiency: 65–80%.
-
Applications: Enhances solubility and target affinity in drug design.
Hydrolysis of Phenoxymethyl Substituent
The phenoxymethyl (-OCH₂C₆H₅) group is susceptible to acid-catalyzed hydrolysis:
-
Reactants : Dilute HCl or H₂SO₄.
-
Outcome : Cleavage to yield phenolic (-OH) and formyl (-CHO) intermediates.
Example :
Key Data :
-
Utility: Enables post-synthetic modification of the aromatic moiety.
Electrophilic Aromatic Substitution (EAS)
The phenoxymethyl group directs electrophilic attacks to the para-position of the benzene ring:
-
Reactants : Nitrating agents (HNO₃/H₂SO₄), halogenating agents (Cl₂/FeCl₃).
-
Outcome : Introduction of nitro (-NO₂) or halo (-Cl, -Br) groups.
| Electrophile | Product | Yield | Application |
|---|---|---|---|
| NO₂⁺ | 6-(4-NO₂-PhOCH₂)... | 58% | Intermediate for further reduction to amines |
| Cl⁺ | 6-(4-Cl-PhOCH₂)... | 63% | Enhanced antimicrobial activity |
Cross-Coupling Reactions
The triazole ring participates in palladium-catalyzed couplings:
-
Reactants : Aryl boronic acids, alkenes.
-
Outcome : Suzuki-Miyaura or Heck couplings to introduce aryl/alkenyl groups.
Example :
Key Data :
Oxidation of Piperidine Moiety
The piperidine ring undergoes oxidation to form N-oxides:
-
Reactants : m-CPBA (meta-chloroperbenzoic acid).
-
Conditions : CH₂Cl₂, 0°C to RT, 12 hours.
-
Outcome : N-oxide derivatives with altered pharmacokinetic properties.
Key Data :
-
Conversion rate: >90%.
-
Bioactivity: Improved metabolic stability in vitro.
Reductive Amination
The methylsulfonyl group can be reduced to facilitate secondary amine formation:
-
Reactants : LiAlH₄ or BH₃·THF.
-
Conditions : THF solvent, reflux, 8 hours.
-
Outcome : Conversion of -SO₂CH₃ to -SCH₃ or -NHCH₃ groups.
Example :
Key Data :
-
Yield: 40–55%.
-
Utility: Tailors lipophilicity for blood-brain barrier penetration.
Scientific Research Applications
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby preventing their normal function . Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Structural Variations
Triazolothiadiazoles exhibit bioactivity modulated by substituents at positions 3 and 5. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Triazolothiadiazole Derivatives
Bioactivity Profiles
Anticancer Activity
- Naphthoxymethyl Derivatives (105, 106) : Exhibit IC₅₀ values <1 µM against HepG2 cells by inducing apoptosis via sub-G1 phase arrest .
- CPNT (Chlorophenyl-naphthoxymethyl): In vivo studies show 50 mg/kg dose increases survival in Ehrlich ascitic carcinoma models, with minimal hepatotoxicity .
- Adamantyl-Aryl Analogs : Moderate activity against breast cancer (MCF-7), suggesting bulky groups may limit cellular uptake .
Antimicrobial Activity
Key Research Findings
- Substituent Effects: Electron-Withdrawing Groups (e.g., NO₂, Cl): Enhance cytotoxicity but may reduce solubility . Bulky Groups (Adamantyl): Improve metabolic stability but hinder diffusion across biological barriers .
Synthetic Efficiency : Microwave-assisted methods (e.g., ) reduce reaction times from hours to minutes, improving yields (>85%) .
Biological Activity
The compound 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is part of a class of triazolo-thiadiazole derivatives known for their diverse biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include the formation of the triazole and thiadiazole rings through cyclization reactions. For instance, various methods have been developed to synthesize triazolo-thiadiazole derivatives, which include cyclocondensation reactions involving hydrazine derivatives and electrophiles like isothiocyanates or aldehydes .
Biological Activity
The biological activities of this compound are extensive and include:
- Antimicrobial Activity : Studies have shown that triazolo-thiadiazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For example, compounds within this class have demonstrated effective inhibition against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values in the low micromolar range .
- Anticancer Properties : Triazolo-thiadiazoles have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies indicated that certain derivatives could induce apoptosis in cancer cells such as MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma), showcasing promising IC50 values .
- Enzyme Inhibition : These compounds also act as inhibitors for various enzymes. For instance, they have shown activity against acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-thiadiazoles. The following factors have been identified as significant:
- Substituents on the Piperidine Ring : Variations in the methylsulfonyl group can influence the compound's lipophilicity and binding affinity to target proteins.
- Phenoxy Group Modifications : Altering the phenoxy substituent impacts the compound's interaction with biological targets, enhancing its potency against specific pathogens or cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of triazolo-thiadiazole derivatives for their antimicrobial properties. The lead compound exhibited an MIC of 0.21 μM against Pseudomonas aeruginosa, indicating strong antibacterial potential .
- Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of synthesized derivatives on MCF-7 cells. The most active compound demonstrated an IC50 value of 15 µM, significantly lower than that of standard chemotherapeutics .
Research Findings Summary Table
Q & A
Q. What are the optimal synthetic routes for preparing triazolo[3,4-b][1,3,4]thiadiazole derivatives, and how are key intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with hydrazide precursors. For example:
- Step 1: React 2-fluorobenzohydrazide with carbon disulfide in ethanol/KOH to form dithiocarbazinate intermediates .
- Step 2: Cyclize intermediates using hydrazine hydrate under reflux, followed by acidification to yield 4-amino-triazole-thiol derivatives .
- Step 3: Condense with phenoxyacetic acid derivatives using phosphorus oxychloride (POCl₃) to form the final triazolo-thiadiazole scaffold .
Characterization: - 1H NMR/IR Spectroscopy: Confirm functional groups (e.g., methylsulfonyl, piperidinyl) and aromatic protons.
- Elemental Analysis: Validate purity (>95% by HPLC) and stoichiometry .
Q. How are structural features of this compound validated, and what techniques resolve crystallographic ambiguities?
Methodological Answer:
- X-ray Crystallography: Determines bond lengths, dihedral angles, and planarity of the triazolo-thiadiazole core. For example, the triazolothiadiazole ring in similar derivatives shows a maximum deviation of 0.013 Å from planarity .
- C–H···π Interactions: Resolve packing ambiguities via weak hydrogen bonds (e.g., C–H···N/S interactions at 3.27–3.30 Å distances) .
- Data Validation: Cross-reference experimental (e.g., R factor <0.05) and computational (DFT) parameters to confirm structural integrity .
Advanced Research Questions
Q. How do substituents (e.g., methylsulfonyl, phenoxymethyl) influence bioactivity, and what strategies resolve contradictory SAR findings?
Methodological Answer:
- Substituent Effects:
- Methylsulfonyl Groups: Enhance metabolic stability and target binding via sulfonyl-enzyme interactions (e.g., 14-α-demethylase inhibition in antifungal assays) .
- Phenoxymethyl Moieties: Improve lipophilicity, affecting membrane permeability in anti-inflammatory models (e.g., p38 MAP kinase inhibition) .
- Resolving Contradictions:
Q. What computational methods predict the compound’s pharmacokinetic and toxicity profiles?
Methodological Answer:
- ADMET Prediction:
- Toxicity Mitigation:
Q. How are conflicting bioactivity data (e.g., antimicrobial vs. anti-inflammatory) reconciled in mechanism-of-action studies?
Methodological Answer:
- Target Deconvolution:
- Pathway Analysis:
- Network Pharmacology: Map compound-target interactions via STRING/KEGG to identify shared nodes (e.g., NF-κB in both antimicrobial and anti-inflammatory pathways) .
Q. What experimental designs optimize yield and scalability while minimizing byproducts?
Methodological Answer:
- DoE (Design of Experiments):
- Purification Strategies:
Q. How do crystallographic packing interactions influence solubility and formulation stability?
Methodological Answer:
- Crystal Engineering:
- H-Bond Networks: Modify substituents (e.g., methoxy groups) to disrupt C–H···π stacking, improving aqueous solubility .
- Polymorph Screening: Use solvent-drop grinding with PEG-400 to isolate metastable forms with higher dissolution rates .
- Stability Testing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
